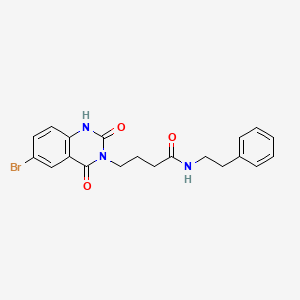

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

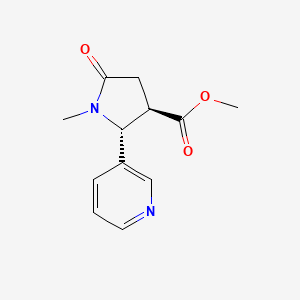

Quinazolin-2,4-diones are a type of quinazolinones . Quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones undergo several biological activities .

Synthesis Analysis

A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones by the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions was presented .Molecular Structure Analysis

The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis

The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century . Diverse methods for this conversion were developed, such as oxidative procedure by organic and inorganic reagents .Physical And Chemical Properties Analysis

The crystal structure of a similar compound, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, was determined .Aplicaciones Científicas De Investigación

Catalytic Applications

The coordination of aromatic heterocyclic nitrogen compounds to molybdenum and its catalytic applications in hydrogenation processes have been explored. For example, quinazoline derivatives can interact with Mo(PMe3)6, leading to reversible C−H bond cleavage adjacent to the nitrogen atom, showcasing potential in catalytic hydrogenation processes (Zhu, Parkin, & Pang, 2008).

Antimicrobial Activities

The synthesis of quinazolinone derivatives has demonstrated antimicrobial activities. A study involving the synthesis of various quinazolinone compounds revealed their potential in serving as antimicrobial agents, indicating the chemical's utility in medical research and pharmaceutical applications (Patel, Mistry, & Desai, 2006).

Synthesis of Complex Molecules

Research has also delved into the synthesis of complex molecules utilizing quinazolinone frameworks. For instance, the creation of diverse quinazolinone derivatives through multi-step reactions showcases the versatility of this compound in synthesizing biologically active molecules. This synthesis pathway includes the formation of dihydropyridine derivatives, highlighting the compound's utility in organic chemistry and drug development (Dangi, Hussain, Sain, & Talesara, 2010).

Anticancer and Antitumor Potential

Some quinazolinone derivatives have been investigated for their potential as antitumor agents. Studies involving the synthesis of triazolyl- and triazinyl-quinazolinediones have evaluated these compounds for their effectiveness against cancer cell lines, showcasing the compound's relevance in cancer research (Al-Romaizan, Ahmed, & Elfeky, 2019).

Physicochemical Studies

The electronic structure and corrosion inhibition effectiveness of quinazolinone molecules have been analyzed through DFT and MD simulation studies. These studies provide insights into the compound's interaction with metals and its potential applications in materials science (Saha, Murmu, Murmu, & Banerjee, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZKTXXBLLFCIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)

![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)

![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2916922.png)

![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)

![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide](/img/structure/B2916927.png)

![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2916933.png)

![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)